1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine
Description
1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine is a piperazine derivative featuring a benzothiophene core substituted with a chlorine atom at position 3 and a methyl-piperazine group at position 2. The benzothiophene moiety confers aromatic and electron-rich properties, while the chloro substituent enhances electrophilicity and influences molecular interactions. Piperazine, a six-membered heterocycle with two nitrogen atoms, provides structural flexibility and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C13H15ClN2S |
|---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C13H15ClN2S/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16/h1-4,15H,5-9H2 |
InChI Key |
MFDZETPMGGQTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Intermediate
The benzothiophene portion, particularly 3-chloro-1-benzothiophene, can be synthesized or modified by halogenation and functional group transformations. Literature reports methods involving:
- Halogenation of benzothiophene derivatives using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to introduce chlorine at the 3-position.
- Preparation of 2-substituted benzothiophenes, such as 2-bromomethyl or 2-chloromethyl derivatives, which serve as electrophilic sites for nucleophilic substitution by piperazine.
Coupling with Piperazine
Piperazine, a symmetrical diamine, is typically reacted with the benzothiophene intermediate through nucleophilic substitution or amide bond formation.
Nucleophilic Substitution Route: The 2-halogenated benzothiophene derivative (e.g., 2-chloromethyl-3-chlorobenzothiophene) is reacted with piperazine under basic or neutral conditions, where the secondary amine of piperazine attacks the electrophilic carbon attached to the halogen, displacing it and forming the methylene linkage.
Amide Formation Route: In some related benzothiophene derivatives, amide bond formation is achieved by coupling carboxylic acid or acid chloride derivatives of benzothiophene with piperazine using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIPEA (N,N-diisopropylethylamine). Although this method is more common for benzothiophene carboxamide derivatives, it demonstrates the versatility of piperazine coupling chemistry.
One-Pot and Microwave-Assisted Syntheses
Recent advances include simplified one-pot procedures for monosubstituted piperazines, where protonated piperazine salts react with electrophiles in a controlled environment, sometimes assisted by microwave irradiation to enhance reaction rates and yields. This approach could be adapted for the preparation of 1-[(3-chloro-1-benzothien-2-yl)methyl]piperazine by using the appropriate benzothiophene electrophile.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Halogenation of benzothiophene | N-chlorosuccinimide (NCS), solvent (e.g., DMF), 0-25 °C | Selective chlorination at the 3-position; control temperature to avoid over-chlorination |
| Formation of benzothiophene-2-halogen methyl | Reaction with chloromethyl reagents or halogenation of methyl derivatives | Electrophilic site formation for nucleophilic substitution |
| Nucleophilic substitution with piperazine | Piperazine (1-2 eq.), solvent (e.g., ethanol, DMF), base (triethylamine), reflux or room temp | Yields typically high; reaction time varies from 1-6 hours; purification by chromatography or crystallization |
| Amide coupling (alternative) | Benzothiophene carboxylic acid derivative, piperazine, coupling agent (HATU or EDC), base (DIPEA), solvent (DMSO, THF), room temperature to 80 °C | Useful for related benzothiophene-piperazine amides; requires purification steps |
| Microwave-assisted synthesis | Microwave reactor, piperazine salt, electrophile, controlled power and pulse mode | Accelerated reaction kinetics, improved yields, reduced reaction times |
Purification and Characterization
- Purification is commonly achieved by recrystallization or silica gel column chromatography using solvents such as dichloromethane/methanol mixtures.
- Characterization methods include melting point determination, IR spectroscopy (noting characteristic benzothiophene and piperazine bands), ^1H NMR and ^13C NMR for structural confirmation, and mass spectrometry.
- Purity and identity confirmation by chromatographic techniques such as HPLC and elemental analysis.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-halogenated benzothiophene, piperazine, base | Reflux or room temp, 1-6 h | High yield, straightforward | Requires halogenated intermediate |
| Amide Coupling | Benzothiophene carboxylic acid derivative, piperazine, HATU/EDC, DIPEA | RT to 80 °C, several hours | Versatile, applicable to amides | Not direct for methylene linkage |
| One-Pot Microwave-Assisted | Piperazine salt, electrophile, microwave irradiation | Controlled microwave pulses | Fast, high purity, scalable | Requires specialized equipment |
Chemical Reactions Analysis
1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine is a chemical compound that integrates a piperazine ring with a benzothienyl moiety, with the molecular formula and a molecular weight of approximately 266.79 g/mol . The presence of the chloro group contributes to its potential biological activity, making it of interest in medicinal chemistry and drug development.
Potential Applications
This compound has several potential applications, especially in pharmaceutical development, due to its biological activity. Research indicates that compounds containing piperazine structures often exhibit significant biological activities. The reactivity of This compound can be attributed to both the piperazine nitrogen atoms and the functional groups on the benzothienyl moiety. Typical reactions include the synthesis of various derivatives that may exhibit enhanced biological properties.
Pharmacological Effects
This compound has been investigated for its potential pharmacological effects. The biological activity of this compound is likely linked to its ability to modulate receptor interactions within the central nervous system. Derivatives of this compound may find uses in various therapeutic areas, including oncology and neurology. Studies focusing on the interaction of This compound with biological macromolecules are crucial for predicting the therapeutic efficacy and safety profiles of this compound.
Analogues
Several compounds share structural similarities with This compound. Variations in substituents can significantly alter their biological activity and pharmacological properties, as illustrated in the table below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Methylbenzothiophene)-piperazine | Methyl group substitution on benzothiene | Exhibits different pharmacological profiles |
| 1-(3-Chloro-benzothiophen)-piperazine | Chlorine substitution on benzothiene | Potentially higher reactivity due to chlorine |
| 1-(6-Nitrobenzothiophen)-piperazine | Nitro group on benzothiene | Enhanced anticancer activity reported |
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may affect signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Analogues of 1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine
Pharmacological and Toxicological Profiles
- Psychoactive Properties: Phenylpiperazines like mCPP are associated with stimulant and hallucinogenic effects, whereas benzothiophene derivatives are less documented in illicit drug databases, suggesting distinct pharmacokinetic profiles .
- Antioxidant Activity: Chlorine substitution in phenoxyethyl-piperazine derivatives reduces antioxidant capacity compared to methyl-substituted analogues, highlighting substituent-dependent redox effects .
Biological Activity
1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzothienyl moiety, which is known for its diverse biological activities. The presence of the chlorine atom in the benzothienyl group may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of various molecular targets, leading to effects such as inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its inhibitory effects on various cancer cell lines, as summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis |
| HCT116 | 15.4 | Cell cycle arrest at G2/M phase |
| PC3 | 10.0 | DNA damage induction |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown promising results against JAK3 and cRAF kinases, which are critical in signaling pathways associated with tumor growth.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| JAK3 | 0.36 | Inhibition of tumor cell proliferation |
| cRAF | 0.78 | Disruption of oncogenic signaling |
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Study on Antitumor Effects : A recent study evaluated the compound's effects on HepG2 liver cancer cells, revealing that it significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .
- Enzyme Interaction Study : Another investigation focused on the compound's interaction with JAK3 and cRAF kinases, demonstrating that it effectively inhibited these enzymes at low micromolar concentrations, suggesting its potential as a therapeutic agent in treating cancers driven by these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
